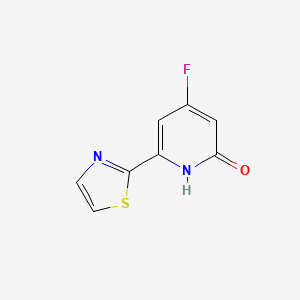

4-Fluoro-6-(thiazol-2-yl)pyridin-2-ol

Description

4-Fluoro-6-(thiazol-2-yl)pyridin-2-ol is a heterocyclic compound featuring a pyridine core substituted with a fluorine atom at position 4 and a thiazol-2-yl group at position 4.

Properties

Molecular Formula |

C8H5FN2OS |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

4-fluoro-6-(1,3-thiazol-2-yl)-1H-pyridin-2-one |

InChI |

InChI=1S/C8H5FN2OS/c9-5-3-6(11-7(12)4-5)8-10-1-2-13-8/h1-4H,(H,11,12) |

InChI Key |

XBMMWSBHTDLSLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)C2=CC(=CC(=O)N2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: PDE5 Inhibitors

Anticancer Agents

Thiazol-2-yl derivatives, such as 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (), inhibited lung (NCI-H522) and kidney (UO-31) cancer cell growth by up to 40%. Similarly, 4-benzo[d]thiazol-2-yl urea derivatives () showed cytotoxicity against MCF-7 breast cancer cells. The fluorine in 4-Fluoro-6-(thiazol-2-yl)pyridin-2-ol could enhance cellular uptake or target binding (e.g., CDK2 or AChE) via electronic effects, though its specific antiproliferative activity remains unverified .

Table 2: Anticancer Compounds

TRPV1 Antagonists

highlights a TRPV1 antagonist (IC50 = 32 nM) combining a 4-fluoro-6-(dihydroxypropyl)pyridine with a benzothiazol-2-carboxamide. The fluorine and thiazole groups are critical for receptor affinity. 4-Fluoro-6-(thiazol-2-yl)pyridin-2-ol shares structural motifs that may support similar TRPV1 interactions, though its hydroxyl group could alter binding kinetics .

Table 3: TRPV1 Antagonists

| Compound | Key Features | IC50 | Reference |

|---|---|---|---|

| Compound 69 () | Benzothiazol-2-carboxamide, fluoropyridine | 32 nM | |

| 4-Fluoro-6-(thiazol-2-yl)pyridin-2-ol | Fluoropyridine, thiazol-2-yl | N/A | N/A |

Fungicidal Agents

Thiazol-2-yl derivatives in , such as 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one, are patented as crop-protection fungicides. The fluoropyridine moiety in 4-Fluoro-6-(thiazol-2-yl)pyridin-2-ol may enhance stability or bioactivity in agricultural applications, though fungicidal efficacy requires validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.